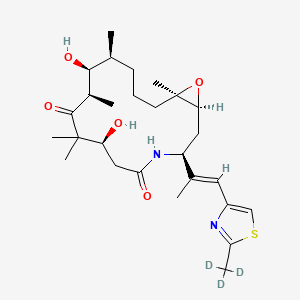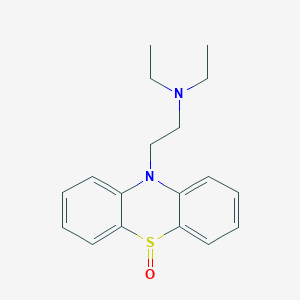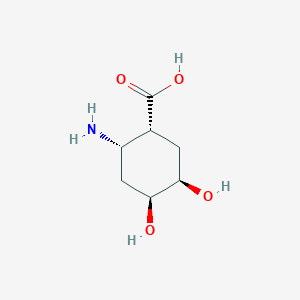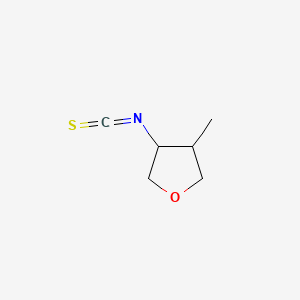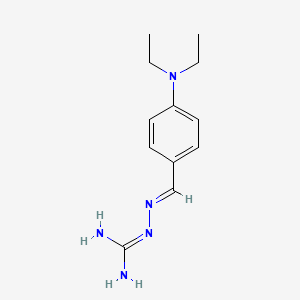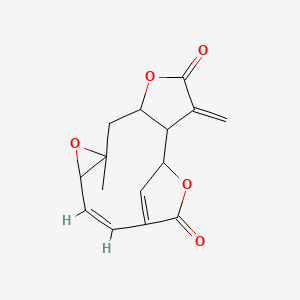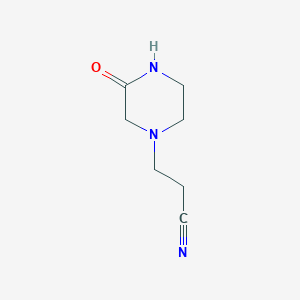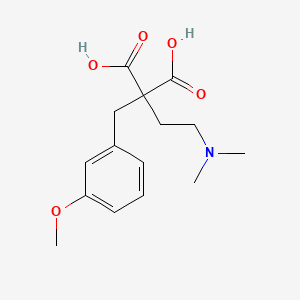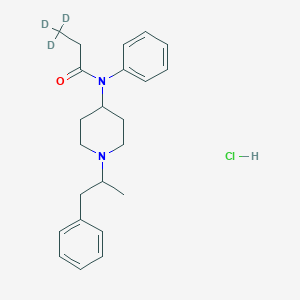![molecular formula C8H5N5O B13446968 Pyrimido[1,2-a]purin-10(1H)-one-13C3](/img/structure/B13446968.png)
Pyrimido[1,2-a]purin-10(1H)-one-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimido[1,2-a]purin-10(1H)-one-13C3 is a synthetic compound belonging to the class of oxopurines. It is a derivative of purine, a fundamental component of nucleic acids. This compound is often used in scientific research due to its unique structure and properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[1,2-a]purin-10(1H)-one-13C3 typically involves the reaction of guanine with malondialdehyde. This reaction proceeds through the opening of the pyrimidine ring, elimination of a one-carbon fragment, and recyclization into the desired product . The reaction conditions often include heating under reflux in the presence of a suitable solvent such as pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Pyrimido[1,2-a]purin-10(1H)-one-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution. The reactions are usually carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
科学的研究の応用
Pyrimido[1,2-a]purin-10(1H)-one-13C3 has a wide range of applications in scientific research:
作用機序
The mechanism of action of Pyrimido[1,2-a]purin-10(1H)-one-13C3 involves its interaction with nucleic acids. The compound can intercalate into DNA, causing structural distortions that lead to single-strand breaks. This property is particularly useful in studying DNA repair pathways and the effects of DNA damage .
類似化合物との比較
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar tricyclic structure but differ in their functional groups and reactivity.
Oxopurines: Other oxopurines, such as xanthine and hypoxanthine, have similar core structures but different biological activities.
Uniqueness
Its ability to induce DNA damage sets it apart from other similar compounds .
特性
分子式 |
C8H5N5O |
|---|---|
分子量 |
190.14 g/mol |
IUPAC名 |
1H-(4,5,6-13C3)pyrimidino[1,2-a]purin-10-one |
InChI |
InChI=1S/C8H5N5O/c14-7-5-6(11-4-10-5)12-8-9-2-1-3-13(7)8/h1-4H,(H,10,11)/i1+1,2+1,3+1 |
InChIキー |
ZREGNVKUSNORFO-VMIGTVKRSA-N |
異性体SMILES |
C1=NC2=C(N1)C(=O)N3[13CH]=[13CH][13CH]=NC3=N2 |
正規SMILES |
C1=CN2C(=O)C3=C(N=CN3)N=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


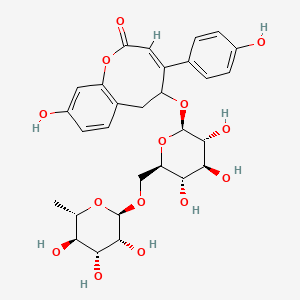
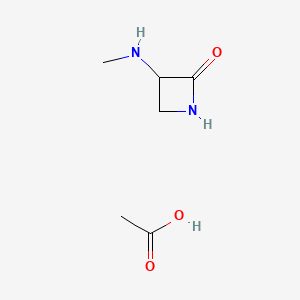
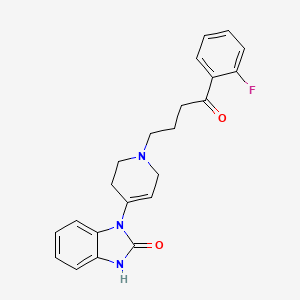
![1'-((5-Methyl-1-phenyl-1H-pyrazol-4-yl)methyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13446905.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
